(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride
Description
(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride is an organic compound that has garnered significant interest in various scientific fields
Properties
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-14(2)9-12(10-15(3,4)17(14)19)20-13(18)11-5-7-16-8-6-11;/h5-8,12,19H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMPTVRDPVCXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)C2=CC=NC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with pyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize advanced equipment and optimized reaction conditions to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It may also modulate certain signaling pathways involved in cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known compound with similar structural features and applications.
2,2,6,6-Tetramethylpiperidine: Another related compound used in various chemical reactions and industrial applications.
Uniqueness
(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride stands out due to its unique combination of a piperidine ring and a pyridine carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
